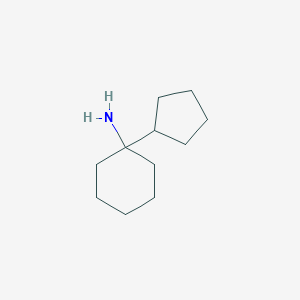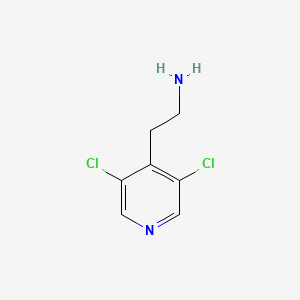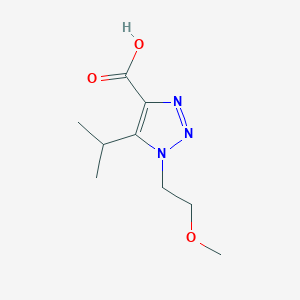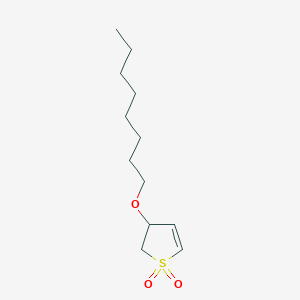
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions.
Oxidation to 1,1-Dioxide: The final step involves the oxidation of the thiophene sulfur to a 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the thiophene or partially reduced forms.
Substitution: The octyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene or partially reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide: Similar structure with a decyloxy group instead of an octyloxy group.
1,2,4-Benzothiadiazine 1,1-dioxide: A different heterocyclic system with similar sulfur dioxide functionality.
Uniqueness
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific combination of the octyloxy group and the thiophene 1,1-dioxide structure.
Propriétés
Formule moléculaire |
C12H22O3S |
|---|---|
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
3-octoxy-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H22O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h8,10,12H,2-7,9,11H2,1H3 |
Clé InChI |
BWHTUHWTDRPLAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1CS(=O)(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




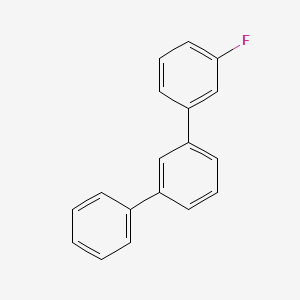

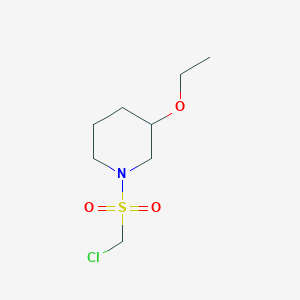
![2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid](/img/structure/B13616303.png)



